Dexamethasone Impurity C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

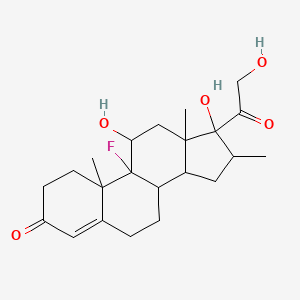

1,2-Dihydro Dexamethasone is a derivative of dexamethasone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties . The molecular formula of 1,2-Dihydro Dexamethasone is C22H31FO5, and it has a molecular weight of 394.48 g/mol . This compound is often used as an impurity reference material in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro Dexamethasone can be synthesized from dexamethasone through a hydrogenation reaction. The reaction typically involves the use of hydrogen gas and a catalyst such as Wilkinson’s catalyst in a solvent like ethanol or ethyl acetate at room temperature . The reaction is carried out under atmospheric pressure for an extended period, often several days, to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-Dihydro Dexamethasone follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro Dexamethasone undergoes various chemical reactions, including:

Oxidation: This reaction can convert 1,2-Dihydro Dexamethasone back to dexamethasone.

Reduction: Further reduction can lead to the formation of other derivatives.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with catalysts like palladium on carbon.

Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various dexamethasone derivatives, each with unique pharmacological properties .

Scientific Research Applications

1,2-Dihydro Dexamethasone has several scientific research applications:

Chemistry: Used as a reference material for impurity profiling in the synthesis of dexamethasone and its derivatives.

Biology: Studied for its effects on cellular processes and gene expression.

Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.

Mechanism of Action

1,2-Dihydro Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and capillary permeability, reducing inflammation . The compound also inhibits the migration of leukocytes to sites of inflammation, providing immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.

Betamethasone: Another glucocorticoid with similar pharmacological effects but different potency and side effect profile.

Prednisolone: A less potent glucocorticoid used for similar indications.

Uniqueness

1,2-Dihydro Dexamethasone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, dexamethasone .

Properties

IUPAC Name |

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXYYHUGHQGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.